molecular formula C12H24O2 B13952844 Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) CAS No. 624733-45-5

Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI)

Cat. No.: B13952844
CAS No.: 624733-45-5
M. Wt: 200.32 g/mol
InChI Key: VQEGPGYGLPUJEL-UHFFFAOYSA-N
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Description

Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) is an organic compound with the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol This compound is characterized by a cyclobutane ring substituted with a hexyl group and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-hexylcyclobutanone with methanol in the presence of an acid catalyst to form the desired product . The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 50-70°C)

    Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid

    Solvent: Methanol or other suitable alcohols

Industrial Production Methods

In an industrial setting, the production of Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) may involve large-scale batch or continuous processes. The key steps include:

    Preparation of Precursors: Synthesis of 2-hexylcyclobutanone from readily available starting materials.

    Cyclization Reaction: Conversion of 2-hexylcyclobutanone to Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) using methanol and an acid catalyst.

    Purification: Isolation and purification of the final product through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of 2-hexylcyclobutanone or 2-hexylcyclobutanecarboxylic acid

    Reduction: Formation of 2-hexylcyclobutanol or hexylcyclobutane

    Substitution: Formation of 2-hexyl-1,1-dihydroxycyclobutane or 2-hexyl-1,1-diaminocyclobutane

Scientific Research Applications

Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, modulating biological processes and exerting therapeutic effects.

Comparison with Similar Compounds

Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) can be compared with other similar compounds, such as:

  • Cyclobutane, 2-hexyl-1,1-dihydroxy-
  • Cyclobutane, 2-hexyl-1,1-diamino-
  • Cyclobutane, 2-hexyl-1,1-dichloro-

These compounds share a similar cyclobutane core but differ in the substituents attached to the ring. The unique combination of a hexyl group and two methoxy groups in Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) imparts distinct chemical properties and reactivity, making it valuable for specific applications.

Properties

CAS No.

624733-45-5

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

2-hexyl-1,1-dimethoxycyclobutane

InChI

InChI=1S/C12H24O2/c1-4-5-6-7-8-11-9-10-12(11,13-2)14-3/h11H,4-10H2,1-3H3

InChI Key

VQEGPGYGLPUJEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCC1(OC)OC

Origin of Product

United States

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